
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood. However, it has been proposed that the compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory and antifungal properties of the compound may be attributed to its ability to inhibit the production of inflammatory mediators and fungal cell wall synthesis, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide exhibits low toxicity and high selectivity towards cancer cells. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, the compound has been found to exhibit broad-spectrum antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments include its high selectivity towards cancer cells, low toxicity, and broad-spectrum antifungal activity. However, the compound has certain limitations, such as its limited solubility in water and its complex synthesis method. These limitations may pose challenges in the development of the compound as a therapeutic agent.
Direcciones Futuras
The potential therapeutic applications of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide are vast, and there are several future directions that can be explored. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the compound's efficacy against other types of cancer and inflammatory disorders. Additionally, the compound's mechanism of action can be further elucidated to better understand its biochemical and physiological effects. Finally, the compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a promising chemical compound that has potential therapeutic applications. Its anticancer, anti-inflammatory, and antifungal properties make it a valuable candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound.
Métodos De Síntesis
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-pyridinylmethyl)amine to form the desired product. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antifungal properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-21-15-6-5-14(17)9-13(15)4-7-16(20)19-11-12-3-2-8-18-10-12/h2-10H,11H2,1H3,(H,19,20)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJPBWMXIPYLKG-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

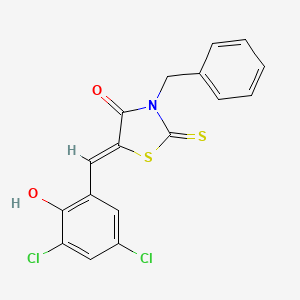
![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)

![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)
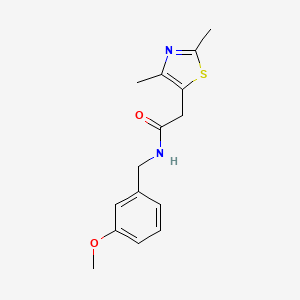

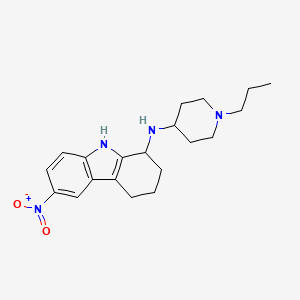
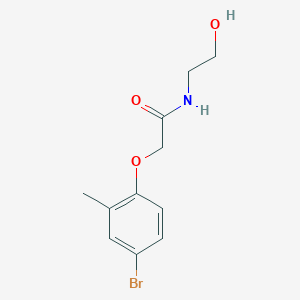
![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
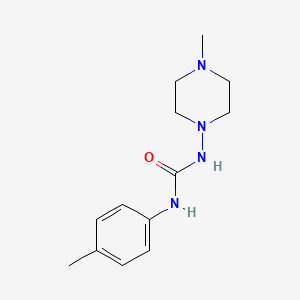
![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
